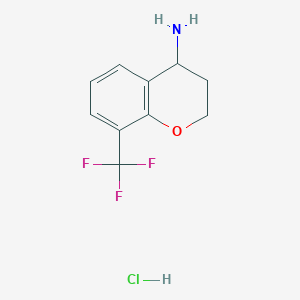
2-(Difluoromethyl)pyrrolidine hydrochloride
Vue d'ensemble
Description
2-(Difluoromethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C5H10ClF2N. It is a derivative of pyrrolidine, where the hydrogen atom at the second position is replaced by a difluoromethyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-(Difluoromethyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with difluoromethylating agents under controlled conditions. One common method includes the use of difluoromethyl bromide in the presence of a base to facilitate the substitution reaction. The reaction is usually carried out in an inert atmosphere at low temperatures to prevent side reactions and ensure high yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and purity .
Analyse Des Réactions Chimiques
2-(Difluoromethyl)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of difluoromethylated pyrrolidone derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group, altering the compound’s properties.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents include halogenating agents and nucleophiles.
Hydrolysis: Under acidic or basic conditions, the hydrochloride salt can be hydrolyzed to yield the free base form of the compound
Applications De Recherche Scientifique
2-(Difluoromethyl)pyrrolidine hydrochloride is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of antiviral and anticancer agents.
Industry: It is employed in the production of specialty chemicals and materials, where its unique properties are leveraged to enhance product performance
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can form strong hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or modulation of their activity. This compound can also participate in metabolic pathways, where it undergoes biotransformation to active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
2-(Difluoromethyl)pyrrolidine hydrochloride can be compared with other difluoromethylated pyrrolidine derivatives, such as:
2-(Trifluoromethyl)pyrrolidine hydrochloride: This compound has an additional fluorine atom, which can enhance its reactivity and binding affinity in certain applications.
2-(Chloromethyl)pyrrolidine hydrochloride: The presence of a chlorine atom instead of fluorine alters the compound’s chemical properties, making it less electronegative and potentially less reactive.
2-(Methyl)pyrrolidine hydrochloride: Lacking the electronegative fluorine atoms, this compound exhibits different reactivity and interaction profiles with biological targets
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and binding affinity due to the presence of the difluoromethyl group.
Propriétés
IUPAC Name |
2-(difluoromethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c6-5(7)4-2-1-3-8-4;/h4-5,8H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIHQUJWAQSJNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3AR,4R,6AS)-Tert-butyl 4-(benzyloxycarbonylamino)-3A-fluorohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B3101417.png)
![Cis-Tert-Butyl 3-Oxohexahydropyrrolo[3,4-B][1,4]Thiazine-6(2H)-Carboxylate](/img/structure/B3101421.png)
![tert-butyl2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B3101425.png)

![tert-Butyl N-[1-(aminomethyl)-2-methylcyclohexyl]carbamate](/img/structure/B3101450.png)







